Cerium(IV) trifluoromethanesulfonate hydrate

Description

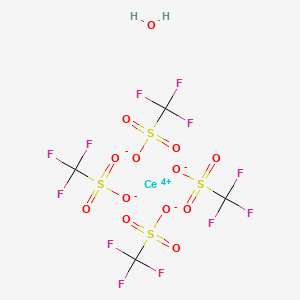

Structure

3D Structure of Parent

Properties

IUPAC Name |

cerium(4+);trifluoromethanesulfonate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4CHF3O3S.Ce.H2O/c4*2-1(3,4)8(5,6)7;;/h4*(H,5,6,7);;1H2/q;;;;+4;/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNRGFRIXLDMXRB-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].O.[Ce+4] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2CeF12O13S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00724991 | |

| Record name | Cerium(4+) trifluoromethanesulfonate--water (1/4/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

754.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206996-62-5 | |

| Record name | Cerium(4+) trifluoromethanesulfonate--water (1/4/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes for Cerium Iv Trifluoromethanesulfonate Hydrate

Direct Synthesis from Cerium Precursors and Trifluoromethanesulfonic Acid

The most direct approach to synthesizing cerium(IV) trifluoromethanesulfonate (B1224126) hydrate (B1144303) involves the reaction of a suitable cerium precursor with trifluoromethanesulfonic acid. However, the reactivity of the cerium source is a critical factor in the success of this method.

Reaction of Cerium(III) Hydroxide (B78521) or Cerium(III) Oxide with Trifluoromethanesulfonic Acid

Attempts to directly synthesize cerium(IV) trifluoromethanesulfonate by reacting cerium(IV) hydroxide or cerium(IV) oxide with trifluoromethanesulfonic acid have been reported as unsuccessful. This suggests that the direct protonation of these precursors by the strong acid does not readily lead to the formation of the desired cerium(IV) salt. The specific reasons for this lack of reactivity have not been extensively detailed in the available literature but may be related to the passivation of the oxide or hydroxide surface or the formation of stable, unreactive intermediates.

In contrast, the synthesis of the cerium(III) analogue, cerium(III) trifluoromethanesulfonate, is achievable through the reaction of cerium(III) oxide with aqueous triflic acid. This highlights the difference in reactivity between the Ce(III) and Ce(IV) oxidation states in this particular reaction.

In-situ Oxidation Routes for Cerium(IV) Formation

Given the challenges of direct synthesis from Ce(IV) oxide or hydroxide, in-situ oxidation of a more reactive cerium(III) precursor in the presence of trifluoromethanesulfonic acid presents a viable alternative. This approach involves the simultaneous oxidation of the cerium center and the formation of the triflate salt.

Chemical Oxidation: The oxidation of cerium(III) to cerium(IV) can be achieved using strong chemical oxidizing agents. While specific examples for the direct synthesis of the trifluoromethanesulfonate salt are not extensively documented, the general principle involves the oxidation of a cerium(III) salt in an acidic medium. The choice of oxidant is crucial to avoid the introduction of interfering ions.

Ce³⁺ → Ce⁴⁺ + e⁻

This method allows for the continuous generation of cerium(IV) trifluoromethanesulfonate in solution.

Controlled Crystallization and Hydrate Stoichiometry Control

Cerium(IV) trifluoromethanesulfonate is known to exist in a hydrated form, and controlling the stoichiometry of the hydrate is crucial for its reactivity and physical properties. The number of water molecules in the crystal lattice can be influenced by the crystallization conditions.

The control of hydrate formation is a complex process governed by factors such as temperature, solvent composition, and the presence of dehydrating agents. For crystalline porous organic salts, for instance, the use of a dehydrating agent like acetic acid has been shown to prevent the formation of undesired hydrates and facilitate the isolation of the desired product. While specific protocols for cerium(IV) trifluoromethanesulfonate are not detailed in the literature, similar principles of controlling water activity during crystallization would apply. This could involve techniques such as crystallization from mixed solvent systems with varying water content or the use of desiccants during the isolation and drying process.

Solvothermal and Hydrothermal Synthesis Approaches for High-Purity Formulations

Solvothermal and hydrothermal methods offer pathways to high-purity crystalline materials by conducting syntheses in closed systems at elevated temperatures and pressures. These techniques can promote the formation of well-defined crystal structures and can influence the stoichiometry of hydrates.

Solvothermal Synthesis: This method involves the use of a non-aqueous solvent at a temperature above its boiling point. For the synthesis of cerium(IV) trifluoromethanesulfonate hydrate, a suitable polar organic solvent could be employed to dissolve the cerium precursor and trifluoromethanesulfonic acid. The elevated temperature and pressure can facilitate the reaction and subsequent crystallization of the product upon cooling. The choice of solvent can significantly impact the solubility of reactants and the morphology of the resulting crystals.

Hydrothermal Synthesis: In this approach, water is used as the solvent under elevated temperature and pressure. While extensively used for the synthesis of cerium oxides, specific applications for the direct synthesis of this compound are not well-documented. However, the principles of hydrothermal synthesis, such as controlling pH and reactant concentrations, could potentially be adapted for this purpose. For example, the hydrothermal synthesis of an acidic cerium sulfate (B86663) hydrate has been reported, demonstrating the feasibility of forming complex cerium hydrates under these conditions. jlu.edu.cn

Comparative Analysis of Synthetic Yields and Purity

The table below provides a hypothetical framework for such a comparative analysis, highlighting the key parameters that would need to be evaluated.

| Synthetic Method | Typical Yield (%) | Purity (%) | Advantages | Disadvantages |

| Direct Synthesis from Ce(IV) Carbonate | High | >98% | High purity, direct route. | Requires specific "wet" Ce(IV) carbonate. |

| In-situ Chemical Oxidation | Variable | Dependent on oxidant | Can start from more common Ce(III) salts. | Potential for impurities from the oxidant. |

| In-situ Electrochemical Oxidation | High (in solution) | High | Clean synthesis, no chemical byproducts. | Requires specialized equipment, isolation can be challenging. |

| Solvothermal/Hydrothermal Synthesis | Potentially High | Potentially High | Good control over crystallinity and morphology. | Requires specialized equipment, limited reported procedures. |

Table 1: Hypothetical Comparative Analysis of Synthetic Routes to this compound.

The purity of the final product is critical for its application, particularly in catalysis, where trace impurities can significantly affect the outcome of a reaction. The presence of residual starting materials, byproducts from oxidation, or incorrect hydrate stoichiometry would all impact the purity and performance of the this compound.

Fundamental Coordination Chemistry and Structural Elucidation of Cerium Iv Trifluoromethanesulfonate Hydrate

Coordination Environment of Cerium(IV) in Hydrated Triflate Systems

The Ce(IV) ion, with its high charge density and oxophilic nature, strongly influences its immediate coordination environment. In aqueous systems or in the presence of water, the coordination sphere is typically dominated by water molecules and the counter-ions, in this case, trifluoromethanesulfonate (B1224126) (triflate) anions.

Water molecules are strong Lewis bases and readily coordinate to the hard Lewis acid Ce(IV) center. The number of coordinated water molecules is primarily determined by the ionic radius of the metal and steric repulsion between ligands. msu.ru For tetravalent actinides, which are similar in size to Ce(IV), nine-coordination is common in aqueous solutions, often adopting a tricapped trigonal prismatic geometry. msu.ru

In crystalline hydrated Ce(IV) salts, water molecules occupy primary coordination sites. For instance, in the structure of cerium(IV) dichromate dihydrate, Ce(CrO₄)₂(H₂O)₂, two water molecules are directly bonded to the cerium center. actachemscand.org In lanthanide(III) triflate complexes, which serve as a useful comparison, water is frequently found in the primary coordination sphere. The complex [Ln(H₂O)₅(Cy₃PO)₂]³⁺ features five water molecules arranged in an equatorial plane around the lanthanide ion. soton.ac.ukresearchgate.net These coordinated water molecules can, in turn, form extensive hydrogen-bonding networks with non-coordinating anions or other solvent molecules in the crystal lattice. soton.ac.ukresearchgate.netsoton.ac.uk Given the high charge of the Ce(IV) ion, it is expected to polarize the coordinated water molecules, increasing their acidity.

The trifluoromethanesulfonate (CF₃SO₃⁻, OTf⁻) anion is well-regarded as a weakly or moderately coordinating anion. researchgate.netnih.gov Its coordination behavior is often dictated by the competition from other stronger ligands, such as water or neutral donors, and the nature of the solvent. The triflate anion can adopt several coordination modes:

Non-coordinating (Outer-sphere): In the presence of strong donor ligands like water, the triflate anion may be displaced from the primary coordination sphere and exist as a charge-balancing counter-ion. soton.ac.uknih.gov This is common in aqueous solutions or with complexes containing multiple strong donor ligands. In several lanthanide(III) phosphine (B1218219) oxide complexes, the triflate anions are not directly bonded to the metal but are held in the outer sphere by hydrogen bonds to coordinated water molecules. soton.ac.ukresearchgate.net

Monodentate (κ¹-OTf): The triflate anion can coordinate to a metal center through one of its sulfonate oxygen atoms. researchgate.net This is observed in numerous transition metal and lanthanide complexes, particularly in non-aqueous media or when steric crowding prevents higher coordination.

Bridging: Triflate anions have been observed to bridge two metal centers, a common feature in the solid-state structures of divalent lanthanoid triflates like Eu(OTf)₂(CH₃CN). soton.ac.ukresearchgate.net

For the highly charged Ce(IV) ion in a hydrated system, it is probable that water molecules would preferentially occupy the coordination sites, potentially displacing the triflate anions to the outer sphere. However, direct coordination of one or more triflate anions, especially in a solid-state structure with a limited number of water molecules, cannot be ruled out.

Structural Characterization of Cerium(IV) Trifluoromethanesulfonate Hydrate (B1144303) and its Complexes

X-ray diffraction (XRD) is the definitive method for determining crystal structures. Powder X-ray diffraction (PXRD) is routinely used to identify crystalline phases and assess purity. For example, PXRD studies on hydrous cerium(IV) oxide have shown that the material can range from amorphous to crystalline with a cubic fluorite-type structure, depending on the preparation method and aging time. researchgate.netresearchgate.net A detailed PXRD analysis of nanocrystalline CeO₂ derived from a hydrated precursor (CeO₂·1.6H₂O) revealed an initial crystallite size of just 19 Å. acs.org

For a complete structural elucidation, single-crystal X-ray diffraction is required. While a structure for Ce(OTf)₄·xH₂O is elusive, studies on analogous compounds provide critical insights. For example, the structure of Ce(HPO₃)₂, solved by single-crystal XRD, shows an octahedrally coordinated Ce(IV) center in a layered structure. nih.gov Similarly, the crystal structure of Ce(CrO₄)₂(H₂O)₂ revealed an eight-coordinate Ce(IV) ion in a distorted bicapped trigonal prism geometry. actachemscand.org These examples highlight the ability of Ce(IV) to adopt various coordination numbers and geometries depending on the nature of the ligands.

The Ce(IV)-O bond distance is a key parameter reflecting the nature of the coordination environment. The small ionic radius and high charge of Ce(IV) result in relatively short and strong bonds with oxygen donor ligands. In the octahedrally coordinated Ce(IV) bis-(phosphite), the Ce-O bond length is 2.193 Å. nih.gov In the eight-coordinate Ce(CrO₄)₂(H₂O)₂, the Ce-O bond distances vary between 2.232 Å and 2.575 Å, with an average of 2.342 Å. actachemscand.org The longer distances correspond to bonds with the water ligands and certain chromate (B82759) oxygens.

The coordination geometry for Ce(IV) is flexible. While six-coordinate octahedral geometry is known, nih.gov higher coordination numbers like eight are more common, reflecting the ion's desire to maximize its coordination number. actachemscand.org Distorted sandwich mononuclear structures with eight-coordinate Ce(IV) ions have also been reported in salen-type complexes. researchgate.net Based on these data, a hydrated cerium(IV) triflate complex would be expected to feature Ce-O(water) bond lengths in the range of 2.3-2.6 Å and adopt a high coordination number, likely 8 or 9.

| Compound | Coordination Number | Ce(IV)-O Bond Distance (Å) | Reference |

| Ce(HPO₃)₂ | 6 | 2.193 | nih.gov |

| Ce(CrO₄)₂(H₂O)₂ | 8 | 2.232 - 2.575 (avg. 2.342) | actachemscand.org |

| Salen-type Ce(IV) complex with SO₄²⁻ | 8 | 2.309 - 2.312 (to sulfate) | researchgate.net |

| Salen-type Ce(IV) complex with H₂O | 8 | 2.311 - 2.313 (to water) | researchgate.net |

Complexation Behavior with Diverse Ligand Systems

Cerium(IV) trifluoromethanesulfonate is a valuable precursor for the synthesis of other cerium(IV) complexes due to its solubility and the weakly coordinating nature of the triflate anion, which is easily displaced by stronger donor ligands. researchgate.netfishersci.ca Its utility as a strong oxidizing agent and catalyst in organic reactions is well-documented. researchgate.netfishersci.ca

The compound serves as a convenient source of Ce(IV) for salt metathesis reactions. For instance, Ce(IV) biphenolate complexes have been synthesized via the reaction of a lithium phenolate (B1203915) salt with a Ce(IV) triflate precursor. researchgate.net The triflate salt provides a soluble source of Ce⁴⁺ that can then coordinate with the desired organic ligand framework. Similarly, the reactivity of Ce(IV) is often explored by starting with common salts like ceric ammonium (B1175870) nitrate (B79036) or sulfate (B86663), but triflates offer an alternative with a non-coordinating anion that can be advantageous in preventing unwanted side reactions or competitive coordination. researchgate.net The synthesis of a wide array of cerium(IV) complexes with O-, N-, and C-donor ligands often relies on such versatile starting materials. researchgate.netrsc.orgescholarship.org The choice of precursor salt can be critical, as the counterion can influence the coordination geometry and final structure of the resulting complex. researchgate.netnih.gov

Interactions with O-Donor Ligands

The high oxophilicity of the Ce(IV) ion dictates a strong affinity for oxygen-donor ligands. While specific structural studies of simple O-donor ligand adducts with Cerium(IV) trifluoromethanesulfonate hydrate are not extensively detailed in the literature, its reactivity with such ligands is evident from its use in synthesis. For instance, cerium(IV) triflate has been employed as a precursor in the formation of cerium-oxo clusters capped by O-donor ligands like acetylacetonate (B107027) (acac⁻). acs.org

In a typical synthesis, a Ce(III) or Ce(IV) salt, including the triflate, reacts with the O-donor ligand. acs.org The initial coordination of the acetylacetonate to the Ce(IV) center is a crucial step, which is then followed by hydrolysis and condensation to form polynuclear oxo-clusters. One such structurally characterized product is a Ce(acac)₄ monomeric unit, which features an eight-coordinate cerium(IV) ion bound to the oxygen atoms of four bidentate acetylacetonate ligands. acs.org The Ce-O bond distances in this complex range from 2.311(2) to 2.348(2) Å. acs.org

| Ligand | Complex Type | Ce Coordination No. | Ce-O Bond Lengths (Å) | Reference |

| Acetylacetonate (acac⁻) | Monomer, [Ce(acac)₄] | 8 | 2.311(2) - 2.348(2) | acs.org |

This table presents data for a Ce(IV)-acetylacetonate complex, which can be synthesized from cerium(IV) triflate as a starting material.

Interactions with N-Donor Ligands

The coordination chemistry of cerium(IV) with N-donor ligands has been explored, revealing a range of complex structures and electronic properties. nih.govosti.govnsf.gov While direct synthesis from this compound is not always the chosen route, the principles of Ce(IV) coordination with nitrogen-based ligands are well-established. The high oxidation potential of Ce(IV) can sometimes lead to redox reactions with certain N-donor ligands, but stable complexes can be isolated with carefully chosen ligand systems.

For example, a series of cerium(IV) mixed-ligand guanidinate–amide complexes have been synthesized, showcasing the ability of N-donor ligands to stabilize the Ce(IV) center. nih.gov These complexes were prepared by the chemical oxidation of the corresponding cerium(III) precursors. The coordination environment around the cerium ion in these complexes is highly dependent on the steric bulk of the guanidinate and amide ligands. nih.gov

Another notable example is the synthesis of a bridging cerium(IV)-nitride complex. osti.govnih.gov This compound, the first of its kind for a lanthanide, was synthesized by deprotonating a monometallic cerium(IV)-ammonia complex. The average Ce=N bond length in the resulting [(TriNOx)Ce(Li₂μ-N)Ce(TriNOx)]⁺ cation was determined to be 2.117(3) Å. osti.gov Computational studies on this complex indicated significant involvement of the cerium 4f orbitals in the bonding with the nitride ligand. osti.gov

| Ligand Type | Example Complex Fragment | Ce-N Bond Lengths (Å) | Key Findings | Reference |

| Guanidinate/Amide | {[(Me₃Si)₂NC(NⁱPr)₂]ₓCe[N(SiMe₃)₂]₃₋ₓ}⁺ | Varies with ligand set | Stabilization of Ce(IV) with tunable electronic properties. | nih.gov |

| Nitride | [(TriNOx)Ce(μ-N)Ce(TriNOx)]⁺ | 2.117(3) (average) | First example of a molecular cerium-nitride; evidence for Ce 4f orbital participation in bonding. | osti.gov |

This table provides data on Ce(IV)-N-donor ligand complexes, illustrating the types of interactions observed, though not all are directly synthesized from this compound.

Exploration of C-Donor and Other Ligand Types

The synthesis of organometallic cerium(IV) complexes with direct cerium-carbon bonds presents a significant challenge due to the highly oxidizing nature of the Ce(IV) ion and the reducing potential of many organometallic reagents. researchgate.net Cerium(IV) trifluoromethanesulfonate is considered a potential starting material for such syntheses, but its application has been met with limited success. researchgate.net

Attempts to synthesize Ce(IV) N-heterocyclic carbene (NHC) complexes through protonolysis reactions between imidazolium (B1220033) or imidazolinium proligands and Ce(IV) tert-butoxide, triflate, and nitrate compounds did not yield the desired [Ce(NHC)] complexes. researchgate.net Instead, adducts were formed where the proligand coordinated to the cerium center without C-Ce bond formation. However, a salt metathesis reaction between cerium triflate and the potassium salt of an NHC proligand, in the presence of an external oxidant, provided a route to a homoleptic [CeL₄] complex. researchgate.net

The synthesis of cerium(IV) metallocenes has also been explored, generally starting from other Ce(IV) precursors like [Ce(OᵗBu)₂(NO₃)₂(THF)₂]. researchgate.net These studies highlight the general difficulty in preparing and isolating Ce(IV) organometallic compounds. The high reactivity of the Ce(IV)-C bond makes these complexes susceptible to decomposition.

Speciation of Cerium(IV) and Cerium(III) Ions in Acidic Aqueous Electrolytes

The speciation of cerium ions in acidic aqueous solutions is crucial for understanding their redox chemistry and reactivity. The coordination environment of both Ce(III) and Ce(IV) is highly dependent on the nature and concentration of the acid present.

In acidic aqueous solutions, including triflic acid, the Ce(III) ion is consistently found to be coordinated by nine water molecules, forming the aquo ion [Ce(H₂O)₉]³⁺. nih.govacs.org This has been confirmed by Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy. nih.gov

The speciation of the Ce(IV) ion is more complex and shows a greater dependence on the electrolyte. In contrast to Ce(III), Ce(IV) readily forms complexes with anions present in the solution. nih.govacs.org For example, in sulfuric acid, EXAFS studies suggest that the Ce(IV) ion is complexed by water molecules and three bisulfate anions, forming a species such as [Ce(H₂O)₆(HSO₄)₃]⁺. nih.govacs.org While detailed structural data for Ce(IV) in a pure aqueous solution of trifluoromethanesulfonic acid is less definitive, it is expected that the triflate anions will be involved in the coordination sphere of the Ce(IV) ion, likely in equilibrium with water molecules. The significant shift in the Ce(IV)/Ce(III) redox potential observed in different acids is largely attributed to the differential complexation of the Ce(IV) ion by the acid's anions. nih.gov

| Ion | Acidic Electrolyte | Predominant Species | Coordination Number | Experimental Technique | Reference |

| Ce(III) | Triflic Acid (and other acids) | [Ce(H₂O)₉]³⁺ | 9 | EXAFS | nih.gov |

| Ce(IV) | Sulfuric Acid | [Ce(H₂O)₆(HSO₄)₃]⁺ | ~9 | EXAFS | nih.govacs.org |

| Ce(IV) | Triflic Acid | [Ce(OTf)ₓ(H₂O)y]⁽⁴⁻ˣ⁾⁺ (expected) | Not definitively determined | Inferred from general behavior | nih.gov |

This table summarizes the known and expected speciation of cerium(III) and cerium(IV) ions in acidic aqueous electrolytes.

Advanced Spectroscopic and Spectrochemical Characterization of Cerium Iv Trifluoromethanesulfonate Hydrate Systems

Vibrational Spectroscopy: Infrared and Raman Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the structural characteristics of Cerium(IV) trifluoromethanesulfonate (B1224126) hydrate (B1144303). It allows for the identification of functional groups and provides information on the coordination environment of the cerium ion.

The trifluoromethanesulfonate (OTf⁻) anion is a weakly coordinating ligand, and its vibrational spectrum is well-characterized. The coordination to a highly charged metal cation such as Cerium(IV) can induce notable shifts in the vibrational frequencies of the sulfonate group due to the strong electrostatic interactions. The primary vibrational modes of the triflate ligand are associated with the SO₃ and CF₃ groups.

Key vibrational modes for the trifluoromethanesulfonate anion include the symmetric and asymmetric SO₃ stretching vibrations (ν_s(SO₃) and ν_as(SO₃)), the S-C stretching vibration (ν(S-C)), and various stretching and deformation modes of the CF₃ group. In the free triflate ion, which possesses C₃ᵥ symmetry, the SO₃ stretching modes are particularly sensitive to the coordination environment. Upon coordination to the Ce(IV) center, a lowering of this symmetry can occur, potentially leading to the splitting of degenerate vibrational modes. For instance, the asymmetric ν_as(SO₃) mode, typically observed as a strong, broad band in the IR spectrum, may split into multiple components, indicating a direct coordination of the sulfonate oxygen atoms to the cerium ion.

Table 1: Typical Vibrational Frequencies for the Trifluoromethanesulfonate Ligand

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| ν_as(SO₃) | 1250 - 1300 | Asymmetric SO₃ Stretch |

| ν_s(SO₃) | 1030 - 1050 | Symmetric SO₃ Stretch |

| ν(S-C) | 750 - 770 | S-C Stretch |

| δ_s(CF₃) | 750 - 770 | Symmetric CF₃ Deformation |

| ν_as(CF₃) | 1150 - 1230 | Asymmetric CF₃ Stretch |

Note: These are general ranges. Specific values for Cerium(IV) trifluoromethanesulfonate hydrate would be influenced by the coordination mode and hydration state.

Infrared and Raman spectroscopies are highly sensitive to the presence and coordination state of water molecules. In this compound, water molecules can exist as coordinated ligands directly bound to the Ce(IV) ion and potentially as lattice water held by hydrogen bonds. The vibrational spectra provide distinct signatures for these different water environments.

The O-H stretching region (typically 3000-3600 cm⁻¹) is particularly informative. Coordinated water molecules exhibit O-H stretching bands that are generally shifted to lower frequencies and are broader compared to those of free water, due to the polarization of the O-H bonds by the Ce(IV) cation and the formation of hydrogen bonds. researchgate.net The H-O-H bending (scissoring) mode (δ(HOH)), usually found near 1600-1630 cm⁻¹, also experiences a shift upon coordination. researchgate.net The presence of multiple distinct bands in the O-H stretching and bending regions can suggest different water environments within the crystal lattice. Furthermore, low-frequency bands corresponding to librational modes of coordinated water (rocking, wagging, and twisting) may be observed, providing direct evidence of water ligation to the cerium center. researchgate.net

Table 2: Vibrational Modes for Probing Water Coordination

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance in Hydrate Systems |

|---|---|---|

| ν(O-H) | 3000 - 3600 | Broad bands at lower frequencies indicate coordinated water. researchgate.net |

| δ(HOH) | 1600 - 1630 | Shift to higher frequency upon coordination is common. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure and dynamics of chemical species in solution. For this compound, NMR can provide valuable data on the ligand environment, assuming sufficient solubility in a suitable deuterated solvent.

The Cerium(IV) ion has a 4f⁰ electronic configuration, making it diamagnetic. Consequently, sharp NMR signals are expected, in contrast to the significant line broadening typically caused by paramagnetic ions like Cerium(III).

¹H NMR: The proton NMR spectrum is expected to show a resonance corresponding to the coordinated water molecules. The chemical shift of this signal would be significantly different from that of free water due to the influence of the highly charged Ce(IV) cation. The integration of this peak, relative to an internal standard, can provide information about the number of coordinated water molecules.

¹⁹F NMR: The fluorine NMR spectrum should exhibit a single resonance for the -CF₃ group of the trifluoromethanesulfonate ligand, assuming all triflate ligands are chemically equivalent. researchgate.net The chemical shift of this ¹⁹F signal is sensitive to the electronic environment and can provide insights into the nature of the triflate's interaction with the cerium center (e.g., inner-sphere coordination vs. outer-sphere association).

Variable-temperature (VT) NMR studies are instrumental in probing dynamic processes, such as ligand exchange or rotational isomerism, that occur on the NMR timescale. nih.gov For this compound in solution, several dynamic equilibria could be investigated using this technique.

For example, the exchange between coordinated and bulk solvent water molecules could be studied. At low temperatures, this exchange might be slow, resulting in distinct signals for each environment. As the temperature is raised, the rate of exchange increases, leading to the broadening and eventual coalescence of these signals into a single, averaged peak. nih.gov Analysis of the spectra at different temperatures can provide quantitative kinetic and thermodynamic parameters for the exchange process. Similarly, VT-NMR could be used to investigate the fluxionality of the triflate ligands, distinguishing between coordinated and non-coordinated states if such an equilibrium exists.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides detailed information about the electronic state and local geometric structure of the absorbing atom. For cerium compounds, XAS is particularly powerful for unambiguously determining the oxidation state of the cerium ions. ntu.edu.tw

The Ce L₃-edge (and L₂,₁) X-ray Absorption Near Edge Structure (XANES) spectrum is highly sensitive to the cerium valence. The spectrum of a Ce(IV) compound is characterized by a single, intense absorption peak at an energy of approximately 5728-5730 eV. This feature is attributed to the electronic transition from the 2p core level to empty 5d states. In contrast, Ce(III) compounds (4f¹) exhibit a distinctive double-peak structure at lower energies resulting from final-state effects involving the 4f electron. The absence of the characteristic Ce(III) features and the presence of the single intense peak at the expected energy in the XANES spectrum of this compound would provide definitive confirmation of the +4 oxidation state. ntu.edu.twresearchgate.net

Furthermore, the Extended X-ray Absorption Fine Structure (EXAFS) region of the spectrum contains information about the local atomic environment around the cerium atom. Analysis of the EXAFS oscillations can yield precise quantitative data on the coordination numbers, bond distances, and Debye-Waller factors for the neighboring atoms in the first few coordination shells (e.g., Ce-O from water and triflate, and potentially Ce-S). This information is crucial for building an accurate model of the primary coordination sphere of the Ce(IV) ion in the hydrated complex.

Table 3: Information Derived from X-ray Absorption Spectroscopy

| XAS Technique | Information Obtained | Relevance to Ce(OTf)₄ Hydrate |

|---|---|---|

| XANES | Oxidation State, Coordination Geometry | Confirms the Ce(IV) oxidation state and provides qualitative information on the local symmetry. ntu.edu.tw |

| EXAFS | Bond Distances, Coordination Numbers | Determines precise Ce-O and Ce-S bond lengths and the number of coordinated oxygen/sulfur atoms. |

X-ray Absorption Near Edge Structure (XANES) for Oxidation State Determination

X-ray Absorption Near Edge Structure (XANES) spectroscopy is a powerful, element-specific technique used to determine the formal oxidation state of cerium in this compound. xrayabsorption.orgsigray.com The method involves exciting a core electron to unoccupied states by tuning the X-ray energy around an absorption edge of the element. For cerium, the L₃-edge is commonly analyzed.

The energy of the absorption edge is sensitive to the effective charge on the absorbing atom; a higher oxidation state results in a greater binding energy for the core electrons, shifting the absorption edge to a higher energy. xrayabsorption.org In the case of cerium compounds, the L₃-edge XANES spectrum of a Ce(IV) species shows a distinct peak at a higher energy compared to the corresponding peak for a Ce(III) species. This chemical shift allows for the unambiguous confirmation of the +4 oxidation state of cerium in the trifluoromethanesulfonate complex. researchgate.net

Furthermore, the features of the XANES spectrum, such as the intensity and position of the "white line" (the main absorption peak), can be used to quantify the ratio of Ce(IV) to Ce(III) in a sample, which is crucial for studying redox reactions involving the compound. researchgate.net This makes XANES an indispensable tool for verifying the purity of the Ce(IV) starting material and for tracking its conversion to Ce(III) during chemical processes.

Table 1: Representative Ce L₃-edge XANES Features for Cerium Oxidation States

| Oxidation State | Main Absorption Peak Feature | Relative Energy Position |

|---|---|---|

| Ce(III) | Single, sharp peak | Lower Energy |

Note: The exact energy values and peak shapes are dependent on the specific coordination environment and instrumentation.

Extended X-ray Absorption Fine Structure (EXAFS) for Coordination Environment

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy provides detailed information about the local atomic environment around the central cerium atom. This technique analyzes the oscillations on the high-energy side of the absorption edge, which arise from the scattering of the ejected photoelectron by neighboring atoms.

Analysis of the EXAFS region reveals key structural parameters of the coordination sphere, including:

Coordination Number (CN): The number of atoms directly bonded to the cerium center.

Interatomic Distances: The precise bond lengths between the cerium atom and its nearest neighbors (e.g., Ce-O distances from water ligands and triflate anions).

Debye-Waller Factor: A term that describes the degree of structural and thermal disorder in the coordination shell.

For Ce(IV) complexes, EXAFS studies can definitively determine how water molecules and trifluoromethanesulfonate anions are coordinated to the metal center. In similar hydrated Ce(IV) species, the primary coordination sphere is typically composed of oxygen atoms. EXAFS analysis allows for the determination of the average Ce-O bond distance and the total coordination number, which provides direct insight into the geometry of the complex in either solid or solution states.

UV-Visible Spectroscopy for Electronic Transitions and Speciation

This compound solutions are characterized by strong absorption in the ultraviolet-visible (UV-Vis) range. The Ce(IV) ion has a [Xe]4f⁰ electronic configuration and therefore lacks f-f or d-d electronic transitions. Instead, its intense color (typically yellow-orange) is due to Ligand-to-Metal Charge Transfer (LMCT) transitions. iucc.ac.ilresearchgate.net

In these transitions, an electron from a high-energy molecular orbital of the ligands (oxygen atoms from water and triflate) is promoted to an empty 4f orbital on the Ce(IV) center. These LMCT bands are typically broad and occur at high molar absorptivities. The position and intensity of these bands are sensitive to the nature of the ligands and the coordination environment of the cerium ion. UV-Vis spectroscopy is therefore a valuable tool for studying speciation in solution, as changes in coordination (e.g., ligand exchange) will result in shifts in the absorption spectrum. iucc.ac.il The technique is also widely used to monitor the kinetics of redox reactions, as the characteristic LMCT band of Ce(IV) disappears upon its reduction to the nearly colorless Ce(III) ion.

Table 2: Typical UV-Vis Absorption Maxima for a Representative Aqueous Ce(IV) Complex

| Transition Type | Wavelength (λ_max) |

|---|---|

| O²⁻ → Ce⁴⁺ LMCT | ~250 nm |

| O²⁻ → Ce⁴⁺ LMCT | ~300 nm |

Data adapted from a study on a Ce(IV)DOTA complex and is illustrative of the charge transfer bands expected for Ce(IV) coordinated by oxygen ligands. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. ethz.ch The cerium(IV) ion itself, having a 4f⁰ electronic configuration, is diamagnetic (no unpaired electrons) and therefore EPR silent.

However, EPR spectroscopy is an exceptionally useful tool for studying the reactivity and mechanistic pathways of systems involving this compound. Its application lies in the detection of paramagnetic species that are either generated from or react with the Ce(IV) complex. nih.gov This includes:

Detection of Cerium(III): In redox reactions where Ce(IV) acts as an oxidant, it is reduced to Ce(III). The Ce(III) ion has a 4f¹ configuration, making it paramagnetic and EPR active. EPR can thus be used to monitor the formation of Ce(III) as a product.

Identification of Radical Intermediates: Many reactions mediated by Ce(IV) proceed through radical pathways. EPR spectroscopy is one of the few techniques that can directly detect and characterize these transient radical intermediates, providing crucial evidence for a proposed reaction mechanism. researchgate.net

Therefore, while EPR does not characterize the Ce(IV) species directly, it is indispensable for mechanistic investigations of its chemical transformations. nih.gov

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) in Mechanistic Studies

Mass spectrometry (MS) and its hyphenated form, Gas Chromatography-Mass Spectrometry (GC-MS), are fundamental tools for elucidating reaction mechanisms involving this compound, particularly in its role as an oxidant in organic synthesis.

Mass Spectrometry (MS) , particularly with soft ionization techniques like Electrospray Ionization (ESI-MS), can be used to detect non-volatile reaction intermediates and products in the solution phase. In mechanistic studies, ESI-MS can provide "snapshots" of the reacting solution, allowing for the identification of transient species, including potential cerium-containing intermediates or ligand-bound complexes. This information is vital for piecing together the step-by-step pathway of the reaction.

Computational and Theoretical Investigations of Cerium Iv Trifluoromethanesulfonate Hydrate Reactivity and Structure

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometries

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and geometric parameters of molecules. For cerium compounds, DFT calculations, often augmented with methods to better handle strongly correlated f-electrons (like DFT+U), provide essential data on bond lengths, coordination environments, and electronic configurations.

DFT studies have been instrumental in understanding the structural differences between Ce(III) and Ce(IV) ions in aqueous solutions. nih.gov Calculations have confirmed that the Ce(III) ion is typically coordinated by nine water molecules ([Ce(H₂O)₉]³⁺). nih.govnih.gov For the Ce(IV) ion, DFT calculations suggest a more complex interaction with counter-ions, such as bisulfates in sulfuric acid, leading to complexes like [Ce(H₂O)₆(HSO₄)₃]⁺. nih.govacs.org These theoretical models are in qualitative agreement with experimental findings from techniques like Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy. nih.gov

The choice of exchange-correlation functional within DFT is critical. Hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, have been shown to produce two distinct solutions for cerium at zero temperature, which can be associated with its α and γ phases, highlighting the sensitivity of the electronic structure to the computational method. researchgate.net For cerium oxide (Ceria), the DFT+U method provides a more accurate description of the electronic bandgap and lattice parameters compared to standard DFT approaches, underscoring the importance of accounting for on-site Coulomb interactions of the localized 4f electrons. banglajol.info

Table 1: Comparison of Coordination Environments for Cerium Ions from Computational and Experimental Data

| Ion | Coordination Species (Predicted by DFT) | Coordination Number (Predicted) | Coordination Number (Experimental) | Source |

|---|---|---|---|---|

| Ce(III) | [Ce(H₂O)₉]³⁺ | 9 | ~9.1 | nih.govnih.gov |

Ab Initio Molecular Dynamics (AIMD) Simulations for Hydration Shell Dynamics

Ab Initio Molecular Dynamics (AIMD) simulations offer a way to study the dynamic behavior of ions and their surrounding solvent molecules from first principles. These simulations are crucial for understanding the structure and dynamics of the hydration shells around cerium ions.

For the hydrated Ce(III) ion, quantum mechanical charge field (QMCF) molecular dynamics, a type of AIMD, has shown that the first hydration sphere is predominantly nine-fold coordinated. nih.gov These simulations reveal a stable hydrate (B1144303) that experiences very few ligand displacement reactions between the first and second hydration spheres over the course of the simulation. nih.gov This indicates a structurally well-defined and relatively rigid inner solvation shell. The simulations also allow for the identification of structural motifs, such as the tri-capped trigonal prism and capped square antiprism configurations, which interconvert frequently. researchgate.net

AIMD simulations are broadly applied to study the hydration of various ions. nih.govresearchgate.netnih.gov These studies provide detailed information on ion-water radial distribution functions, the dynamics of hydrogen bonds within the hydration shell, and the residence times of water molecules. nih.gov For instance, simulations of U(III) and U(IV) ions, which are electronically similar to cerium ions, predict coordination numbers and the possibility of hydrolysis within the inner shell, demonstrating the predictive power of AIMD for complex f-block element hydrates. researchgate.net The insights gained from these analogous systems help in building a more complete picture of the dynamic aqueous environment surrounding Ce(IV).

Modeling of Cerium(III)/Cerium(IV) Redox Potentials and Ligand Exchange Free Energies

Computational modeling is a key tool for understanding and predicting the redox behavior of the Ce(III)/Ce(IV) couple. The redox potential of this pair is known to be highly dependent on the composition of the electrolyte, a phenomenon that can be explained by modeling the thermodynamics of ion complexation and ligand exchange.

The kinetics of the Ce(III)/Ce(IV) redox reaction are also influenced by ligand exchange. In many cases, the process is quasi-reversible and diffusion-controlled. srce.hr Computational models that incorporate both the electron transfer step and preceding or succeeding chemical steps (like ligand exchange) are necessary to accurately describe the reaction kinetics. nih.govacs.org The agreement between DFT-predicted free energies and parameters fitted from experimental kinetic data lends strong support to these multi-step mechanistic models. nih.gov

Table 2: Factors Influencing Ce(III)/Ce(IV) Redox Potential

| Factor | Observation | Computational Insight | Source |

|---|---|---|---|

| Ligand Type | Redox potential shifts significantly with anion type (e.g., sulfate (B86663), triflate). | DFT calculations show different binding affinities of ligands to Ce(III) vs. Ce(IV), altering the free energy of the redox reaction. | nih.govresearchgate.net |

| Ligand Concentration | Increasing sulfuric acid concentration shifts the potential. researchgate.net | Models account for the formation of various cerium-sulfate complexes, each with its own redox potential. | nih.govresearchgate.net |

| Solvent | The nature of the solvent can affect the stability of the ions and their coordination. | Implicit and explicit solvent models in DFT can quantify solvation energies and their impact on redox potential. | N/A |

Elucidation of Reaction Mechanisms via Quantum Chemical Approaches

Quantum chemical methods are indispensable for mapping out the detailed pathways of chemical reactions, including the complex redox processes involving cerium ions. By calculating the energies of reactants, products, intermediates, and transition states, these approaches can elucidate reaction mechanisms that are difficult to probe experimentally.

For the Ce(III)/Ce(IV) charge transfer, a combination of kinetic measurements and DFT calculations has led to the proposal of a two-step mechanism in sulfuric acid. nih.gov This mechanism involves a chemical step, where the Ce(IV) complex exchanges its bisulfate ligands with water, followed by a rate-determining outer-sphere electron transfer step that conforms to Marcus theory. nih.govacs.org This model successfully explains the extreme asymmetry observed in the charge transfer kinetics and the dependence of the redox potential on acid concentration. nih.gov

Quantum chemical approaches are also vital in understanding the role of cerium(IV) compounds as oxidants in organic synthesis. For instance, in the benzylic oxidation of aromatics by cerium(IV) triflate, computational studies can help to clarify the nature of the reactive intermediates and the factors governing the reaction's progress. rsc.org By modeling potential reaction pathways, such as single electron transfer (SET) mechanisms, researchers can gain insight into the structure-reactivity relationships that determine the efficiency and selectivity of the oxidation.

Computational Analysis of Structure-Activity Relationships in Catalysis

Computational analysis plays a crucial role in establishing structure-activity relationships, particularly in the field of catalysis where cerium compounds often act as potent oxidants. These studies help in the rational design of more efficient catalysts.

In the context of water oxidation catalysis, cerium(IV) salts are frequently used as sacrificial chemical oxidants to drive the catalytic cycle. nih.govmdpi.com Computational studies, primarily using DFT, are employed to analyze the energetics of various intermediates in the catalytic cycle of, for example, ruthenium-based water oxidation catalysts. nih.govnih.gov By calculating the free energies and redox potentials of key steps, such as the formation of high-valent Ru=O species, researchers can identify the rate-limiting steps and the properties that correlate with high catalytic activity. mdpi.com

These analyses often lead to the development of "volcano plots" or linear free-energy scaling relationships (LFESRs). nih.govmdpi.comnih.gov A volcano plot, grounded in Sabatier's principle, might show that the most active catalysts have intermediate binding energies for key reactive species. mdpi.com For Ru-based catalysts driven by Ce(IV), analysis has identified a narrow range of optimal redox potentials for the Ru(IV)-OH to Ru(V)=O transition that corresponds to the highest catalytic activities, providing a clear design principle for future catalysts. nih.govmdpi.com This demonstrates how computational analysis of systems involving cerium(IV) can guide the development of new and improved catalytic systems. nsf.gov

Catalytic Applications in Diverse Organic Transformations Mediated by Cerium Iv Trifluoromethanesulfonate Hydrate

Oxidation Reactions

The Ce(IV) center is a strong one-electron oxidant, making its salts particularly effective in mediating oxidation reactions. The trifluoromethanesulfonate (B1224126) (triflate) counterion enhances its Lewis acidity and solubility in organic solvents, broadening its applicability.

Selective Oxidation of Benzyl (B1604629) Alcohols to Aryl Aldehydes and Ketones

The selective oxidation of benzyl alcohols to their corresponding aldehydes and ketones is a fundamental transformation in organic chemistry. Cerium(IV) trifluoromethanesulfonate has been identified as a powerful oxidizing agent for this purpose. organic-chemistry.org The general mechanism is believed to involve the formation of a Ce(IV)-alcohol complex, which then undergoes a single-electron transfer to generate a benzyloxy radical and a Ce(III) species. This radical intermediate is subsequently oxidized to the final carbonyl compound.

Research using other cerium(IV) salts in photocatalyzed aerobic oxidations has demonstrated the broad applicability of the Ce(III)/Ce(IV) catalytic cycle. tandfonline.comsigmaaldrich.com These studies show that a variety of primary and secondary benzylic alcohols can be converted to their corresponding aldehydes and ketones in moderate to good yields. researchgate.net The reaction tolerates a range of functional groups, including halides, ethers, and nitriles. While electron-withdrawing groups on the aromatic ring generally lead to good yields, electron-donating groups sometimes result in lower isolated yields. tandfonline.com

| Substrate (Benzyl Alcohol) | Product | Yield (%) |

|---|---|---|

| 4-Fluorobenzyl alcohol | 4-Fluorobenzaldehyde | 75 |

| 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | 72 |

| 4-Bromobenzyl alcohol | 4-Bromobenzaldehyde | 70 |

| Benzyl alcohol | Benzaldehyde | 55 |

| 4-(Phenylthio)benzyl alcohol | 4-(Phenylthio)benzaldehyde | 61 |

| 2-Naphthylmethanol | 2-Naphthaldehyde | 61 |

| Thiophene-2-ylmethanol | Thiophene-2-carbaldehyde | 80 |

| 1-Phenylethanol | Acetophenone | Good |

Data in this table is representative of cerium-catalyzed systems as described in the literature. tandfonline.comresearchgate.net

Oxidation of Alkylbenzenes to Aryl Aldehydes and Ketones

Cerium(IV) trifluoromethanesulfonate also demonstrates a powerful oxidizing ability toward alkylbenzenes, converting them into valuable aryl aldehydes and ketones. organic-chemistry.org This reaction typically occurs at the benzylic position, which is activated for oxidation. The process is initiated by a single-electron transfer from the aromatic ring to the Ce(IV) center, forming a radical cation. Subsequent deprotonation at the benzylic position and further oxidation lead to the formation of the carbonyl product. Studies with other cerium complexes have shown that alkylbenzenes such as toluene, ethylbenzene, and cumene (B47948) can be oxidized at room temperature to yield the corresponding ketone and/or alcohol products. nih.gov

Sulfides to Sulfoxides Transformations

The selective oxidation of sulfides to sulfoxides without over-oxidation to sulfones is a crucial transformation, particularly in the synthesis of pharmaceuticals. Cerium(IV) triflate has been successfully employed as a catalyst for this conversion, using aqueous hydrogen peroxide as the terminal oxidant. nih.gov This method is highly efficient and selective, affording sulfoxides in high yields. A key advantage of this system is its compatibility with a wide range of functional groups, including alcohols, aldehydes, olefins, halogens, nitriles, and esters, which remain unaffected during the reaction. nih.gov The protocol is effective for dialkyl, alkyl aryl, and cyclic sulfides.

| Sulfide | Reaction Time | Yield of Sulfoxide (%) |

|---|---|---|

| Dibutyl sulfide | 0.5 h | 83 |

| Thioanisole | 1 h | 88 |

| Diphenyl sulfide | 4 h | 92 |

| Dibenzothiophene | 6 h | 95 |

Data derived from studies on cerium(IV) oxidation systems. tandfonline.com

Oxidation of Hydroquinones to Quinones

The oxidation of hydroquinones to the corresponding quinones is another important application of cerium(IV) reagents. The high reduction potential of the Ce(IV)/Ce(III) couple makes it highly effective for this transformation. researchgate.net Research has demonstrated that cerium(IV) salts can efficiently oxidize various hydroquinone (B1673460) derivatives. For instance, a dual oxidant system using catalytic cerium(IV) with sodium bromate (B103136) (NaBrO₃) as a co-oxidant has been shown to convert hydroquinones to quinones in high yields. tandfonline.com This catalytic approach is advantageous as it reduces the need for stoichiometric quantities of the often heavy and expensive cerium reagent. tandfonline.com

| Substrate | Reaction Time | Yield of Quinone (%) |

|---|---|---|

| Hydroquinone | 2 h | 96 |

| Tetrabromo-p-hydroquinone | 4 h | 92 |

| 1,4-Dihydroxynaphthalene | 1 h | 90 |

Data from a catalytic cerium(IV)/bromate system. tandfonline.com

Nitration of Aromatic Compounds

Aromatic nitration is a cornerstone of electrophilic aromatic substitution reactions. While direct catalysis by Cerium(IV) trifluoromethanesulfonate is not extensively documented, the reactivity of related compounds strongly suggests its potential in this area. For example, cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) is known to nitrate benzene (B151609) and various alkylbenzenes. rsc.org These reactions are believed to proceed through the formation of a nitronium ion (NO₂⁺) from the cerium(IV) complex. rsc.org

Furthermore, trifluoromethanesulfonic acid (HOTf), the parent acid of the triflate anion, is a highly effective catalyst for aromatic nitration using aqueous nitric acid. organic-chemistry.orgnih.gov The strong acidity and water-absorbing properties of triflate-containing systems enhance the formation of the nitronium electrophile, allowing the reaction to proceed rapidly at room temperature. organic-chemistry.org Given these precedents, Cerium(IV) trifluoromethanesulfonate hydrate (B1144303) is a promising candidate for catalyzing such transformations, combining the oxidizing power of Ce(IV) with the strong acidity associated with the triflate group.

Catalytic Hydration of Alkynes

The hydration of alkynes to form carbonyl compounds is a fundamental, atom-economical reaction. Typically, this transformation is catalyzed by mercury(II) salts, which follow Markovnikov's rule to yield ketones from terminal alkynes. researchgate.net Cerium(IV) salts have been explored as less toxic alternatives for this process. An inexpensive and highly selective method for the hydration of alkynes has been developed using cerium(IV) sulfate (B86663) as a catalyst. The reaction involves the electrophilic addition of the Ce(IV) ion to the alkyne, followed by nucleophilic attack by water. The resulting enol intermediate then rapidly tautomerizes to the more stable ketone product. researchgate.net The use of a cerium(IV) catalyst provides an efficient route to ketones and demonstrates the utility of cerium(IV) compounds in facilitating alkyne transformations.

Lewis Acid Catalysis

Cerium(IV) trifluoromethanesulfonate acts as a powerful Lewis acid, a chemical species that can accept an electron pair. This property is central to its catalytic function, as it can activate a wide range of functional groups, particularly those containing oxygen or nitrogen atoms, rendering them more susceptible to nucleophilic attack. Its stability, even in the presence of water, enhances its utility in various reaction conditions.

The strained three-membered ring of epoxides makes them valuable synthetic intermediates, and their ring-opening provides a direct route to 1,2-difunctionalized compounds. Cerium(IV) trifluoromethanesulfonate has proven to be an efficient catalyst for these transformations. It facilitates the nucleophilic attack on the epoxide ring by a variety of nucleophiles, including carboxylates and phenoxides.

The reaction proceeds with high regioselectivity, where the nucleophile preferentially attacks the less sterically hindered carbon atom of the epoxide. This catalytic method offers a mild and effective procedure for preparing β-carboxy and β-phenoxy alcohols. Research has shown that these reactions can be successfully performed in micellar media, presenting an environmentally benign approach. researchgate.net The use of ceric triflate ensures high yields and excellent selectivity under mild conditions. researchgate.net

| Epoxide | Nucleophile | Product | Yield (%) |

|---|---|---|---|

| Styrene Oxide | Benzoic Acid | 2-Hydroxy-2-phenylethyl benzoate | 92 |

| Cyclohexene Oxide | Phenol | 2-Phenoxycyclohexan-1-ol | 90 |

| Propylene Oxide | Acetic Acid | 1-Acetoxypropan-2-ol | 88 |

| 1,2-Epoxyoctane | p-Cresol | 1-(p-Tolyloxy)octan-2-ol | 85 |

Data is representative of reactions catalyzed by ceric triflate under mild conditions in micellar media. Actual yields may vary based on specific reaction conditions.

The tert-butyldimethylsilyl (TBDMS) group is a widely used protecting group for alcohols in organic synthesis due to its stability and ease of introduction. Its selective removal is a crucial step in multi-step synthesis. Cerium(IV) trifluoromethanesulfonate has been identified as an effective catalyst for the deprotection of TBDMS ethers.

This catalytic method offers a mild and chemoselective alternative to traditional fluoride-based reagents. The reaction proceeds efficiently under gentle conditions, preserving other sensitive functional groups within the molecule. The use of a catalytic amount of ceric triflate (typically around 10 mol%) is sufficient to achieve high yields of the corresponding alcohols, making this a highly practical and atom-economical process. iwu.edu

| Substrate (TBDMS Ether of) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 1-Octanol | 1.5 | 95 |

| Cyclohexanol | 2.0 | 92 |

| Benzyl alcohol | 1.0 | 98 |

| Geraniol | 2.5 | 90 |

Data is representative of deprotection reactions using catalytic Ce(OTf)4 in a suitable solvent at room temperature. researchgate.net

The aldol (B89426) condensation is a cornerstone carbon-carbon bond-forming reaction that joins two carbonyl compounds to form a β-hydroxy carbonyl product. While specific studies detailing the use of Cerium(IV) trifluoromethanesulfonate hydrate in this reaction are not extensively documented, the broader class of lanthanide triflates, to which it belongs, is well-known to catalyze aldol and Mukaiyama aldol reactions effectively. nih.govresearchgate.net

Lanthanide triflates are particularly noted for their water-tolerant Lewis acidity, allowing these reactions to be performed in aqueous media. researchgate.net They activate the aldehyde carbonyl group, facilitating the nucleophilic attack by an enol or a silyl (B83357) enol ether. This catalytic approach is highly efficient for the hydroxymethylation and aldol reactions of silyl enol ethers with various aldehydes, including water-soluble ones like formaldehyde (B43269) and acetaldehyde. researchgate.netacs.org A key advantage is the ability to recover and reuse the lanthanide triflate catalyst, aligning with the principles of green chemistry. researchgate.net

| Silyl Enol Ether | Aldehyde | Catalyst | Yield (%) |

|---|---|---|---|

| 1-Phenyl-1-(trimethylsiloxy)ethene | Benzaldehyde | Yb(OTf)3 | 91 |

| 1-(Trimethylsiloxy)cyclohexene | Formaldehyde (aq.) | Yb(OTf)3 | 90 |

| 1-(Trimethylsiloxy)cyclohexene | Acetaldehyde (aq.) | Sc(OTf)3 | 81 |

| 1-Phenyl-1-(trimethylsiloxy)ethene | Acrolein (aq.) | Gd(OTf)3 | 88 |

Data is based on studies of various lanthanide triflates, which exhibit similar catalytic behavior. researchgate.net

The Friedel-Crafts alkylation is a fundamental method for attaching alkyl substituents to aromatic rings. mt.com Traditional catalysts like aluminum chloride suffer from being moisture-sensitive and are required in stoichiometric amounts. Lanthanide triflates, including cerium-based variants, offer a significant improvement as they are water-tolerant and can be used in catalytic quantities. wikipedia.org

These catalysts are effective for the alkylation of electron-rich arenes with various alkylating agents such as alkenes. The Lewis acidic cerium center activates the alkylating agent, generating an electrophilic species that is then attacked by the aromatic ring. This methodology is highly practical, often proceeding smoothly under mild conditions to afford the desired alkylated aromatic compounds in high yields. The catalyst can often be recovered and reused, adding to the sustainability of the process.

| Arene | Alkene | Catalyst | Yield (%) |

|---|---|---|---|

| Anisole | 1-Octene | Sm(OTf)3/NBS | 82 |

| 1,2-Dimethoxybenzene | Cyclohexene | Sm(OTf)3/NBS | 85 |

| Toluene | Styrene | Sm(OTf)3/NBS | 75 |

| Anisole | Methyl acrylate | Sm(OTf)3/I2 | 78 |

Data is representative of Friedel-Crafts alkylations catalyzed by Samarium(III) triflate, a related lanthanide triflate, indicating the potential utility of cerium analogs. organic-chemistry.org

The Pinacol rearrangement is an acid-catalyzed conversion of a 1,2-diol (a vicinal diol) to a carbonyl compound, involving the migration of a substituent. wikipedia.org This rearrangement is a valuable tool for creating ketones and aldehydes with rearranged carbon skeletons. The reaction is typically initiated by the protonation of a hydroxyl group, followed by the loss of water to form a carbocation. A 1,2-migratory shift of an adjacent group then leads to a more stable, resonance-stabilized oxonium ion, which upon deprotonation yields the final carbonyl product.

While strong protic acids are classic promoters, Lewis acids can also catalyze this transformation. Although specific studies highlighting this compound for the Pinacol rearrangement are not prevalent, other powerful Lewis acidic metal triflates, such as Scandium(III) triflate, have been shown to efficiently catalyze this reaction. This suggests the potential applicability of ceric triflate in mediating such skeletal rearrangements, particularly given its strong Lewis acidity.

The Diels-Alder reaction is a powerful cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. The reaction's rate and selectivity can be significantly enhanced by Lewis acid catalysis. The Lewis acid coordinates to the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction with the diene's Highest Occupied Molecular Orbital (HOMO).

Cerium compounds have demonstrated catalytic activity in this domain. For instance, Cerium(III) immobilized on functionalized halloysite (B83129) has been used as a highly efficient and reusable catalyst for aza-Diels-Alder reactions to produce tetrahydroquinolines. nih.gov The Ce(III) center acts as a Lewis acid, activating the imine dienophile for the [4+2] cycloaddition. nih.gov Given that lanthanide triflates are known to catalyze Diels-Alder reactions, this compound represents a promising, albeit less explored, catalyst for this important class of reactions. wikipedia.orgchempedia.info

| Aniline Derivative | Aldehyde | Dienophile | Yield (%) |

|---|---|---|---|

| Aniline | Benzaldehyde | Cyclopentadiene | 96 |

| 4-Chloroaniline | Benzaldehyde | Cyclopentadiene | 95 |

| 4-Methoxyaniline | Benzaldehyde | Cyclopentadiene | 92 |

| Aniline | 4-Chlorobenzaldehyde | Cyclopentadiene | 94 |

Data is from studies using an immobilized Cerium(III) catalyst, demonstrating the utility of cerium in promoting Diels-Alder type reactions. nih.gov

Influence of Hydration State and Solvent Systems on Catalytic Activity and Selectivity

The catalytic efficacy of this compound is profoundly influenced by its hydration state and the nature of the solvent system employed. These factors can dictate not only the rate of reaction but also the selective formation of desired products over potential byproducts. The interplay between the catalyst's water content and the reaction medium is a critical consideration in optimizing synthetic protocols.

Role of Water Molecules in Catalytic Pathways

The degree of hydration of cerium(IV) trifluoromethanesulfonate is a determining factor in its catalytic selectivity, particularly in oxidation reactions. Research has demonstrated that the presence or absence of coordinated water molecules can fundamentally alter the reaction pathway.

A notable example is the oxidation of benzyl alcohol. When hydrated cerium(IV) trifluoromethanesulfonate is used as the catalyst in an ionic liquid medium, the primary product is benzaldehyde. In contrast, employing the anhydrous form of the catalyst under similar conditions leads to the formation of dibenzyl ether. This divergence in product outcome underscores the direct involvement of water molecules in the catalytic cycle, likely by influencing the coordination sphere of the cerium(IV) ion and mediating the specific steps of the oxidation process. The water molecules are thought to play a crucial role in the mechanism that leads to the aldehyde, whereas their absence opens up an alternative pathway for ether formation.

Performance in Ionic Liquids and Non-Aqueous Media

Cerium(IV) trifluoromethanesulfonate has shown good solubility and catalytic activity in non-aqueous media, particularly in ionic liquids. Imidazolium-based ionic liquids, such as 1-alkyl-3-methylimidazolium triflate, have proven to be effective solvents for organic transformations mediated by this catalyst. These non-volatile and thermally stable solvents offer a favorable environment for cerium-mediated reactions.

In the aforementioned oxidation of benzyl alcohol, 1-ethyl-3-methylimidazolium (B1214524) triflate served as a suitable medium. The choice of a non-aqueous solvent system like an ionic liquid can be advantageous, preventing unwanted side reactions that might occur in the presence of excess water, such as hydrolysis, while still allowing for the controlled influence of the catalyst's own hydration water on selectivity. Studies show that for certain cerium-mediated oxidations in ionic liquids, higher reaction temperatures can be beneficial, leading to the formation of fewer byproducts.

The following table summarizes the selective oxidation of benzyl alcohol catalyzed by different hydration states of Cerium(IV) trifluoromethanesulfonate in an ionic liquid.

| Catalyst Form | Solvent | Substrate | Major Product |

|---|---|---|---|

| Hydrated Cerium(IV) Trifluoromethanesulfonate | 1-Ethyl-3-methylimidazolium triflate | Benzyl alcohol | Benzaldehyde |

| Anhydrous Cerium(IV) Trifluoromethanesulfonate | 1-Ethyl-3-methylimidazolium triflate | Benzyl alcohol | Dibenzyl ether |

Catalyst Recycling and Reusability Studies

While the recycling and reuse of catalysts are critical aspects of green chemistry and economic process viability, specific research studies detailing the recycling and reusability of this compound in organic transformations are not extensively reported in the surveyed scientific literature. The development of protocols to efficiently recover this catalyst from reaction mixtures, particularly from ionic liquid systems, and its subsequent reuse without significant loss of activity would be a valuable area for future investigation. Such studies are essential to fully assess the industrial applicability and sustainability of catalytic systems based on this compound.

Mechanistic Studies of Catalytic and Redox Processes Involving Cerium Iv Trifluoromethanesulfonate Hydrate

Elucidation of the Cerium(III)/Cerium(IV) Charge Transfer Mechanism

The charge transfer (CT) between cerium(III) and cerium(IV) is a complex process characterized by significant asymmetry and a strong dependence on the composition of the electrolyte. nih.govnih.gov The redox potential of the Ce(III)/Ce(IV) couple can vary widely depending on the surrounding ligands, which highlights the critical role of the coordination sphere in the electron transfer process. nih.govresearchgate.net

Detailed mechanistic studies, particularly in acidic media, have revealed that the charge transfer process does not occur as a simple, single-step electron transfer. Instead, a two-step mechanism known as a Ligand Exchange Coupled Electron Transfer (CE) mechanism has been proposed. nih.govacs.org This mechanism involves an initial chemical step (C) consisting of a rapid ligand exchange, followed by the rate-determining electron transfer (E) step. nih.govacs.org

In this CE mechanism, the complexed Ce(IV) species first undergoes a ligand exchange with solvent molecules (e.g., water). nih.gov This initial step alters the coordination environment of the cerium ion, preparing it for the subsequent electron transfer. The electron transfer then occurs between the newly formed Ce(IV) complex and a Ce(III) species, both of which now possess the same coordination sphere, characteristic of an outer-sphere electron transfer. nih.govacs.org This proposed mechanism is consistent with experimental observations that show a structural change in the first coordination shell between Ce(III) and Ce(IV) ions. nih.govnih.gov

The general scheme for a CE mechanism can be represented as follows:

Step 1 (C): Ligand Exchange: A complexed Ce(IV) ion exchanges one or more of its ligands with solvent molecules. This is a chemical equilibrium step. acs.org

Step 2 (E): Electron Transfer: An outer-sphere electron transfer occurs between the product of the ligand exchange step and a Ce(III) ion. nih.govacs.org

Another significant pathway is the Ligand-to-Metal Charge Transfer (LMCT). In this process, photoexcitation of a Ce(IV) complex with a suitable ligand (like an alcohol or carboxylate) can induce the transfer of an electron from the ligand to the Ce(IV) center. nih.govthieme-connect.dersc.org This results in the reduction of Ce(IV) to Ce(III) and the generation of a ligand-based radical, which can then participate in subsequent chemical transformations. nih.govchemrxiv.org The formation of an in-situ Ce(IV)-alkoxide complex is a key intermediate in many of these LMCT-driven reactions. nih.govthieme-connect.de

The electron transfer between Ce(III) and Ce(IV) is notably asymmetric. nih.gov This asymmetry is quantitatively described by the charge transfer coefficient (α), which deviates significantly from the value of 0.5 expected for a symmetric electron transfer process. Experimental measurements have reported cathodic charge transfer coefficients as low as 0.23, confirming the highly asymmetric nature of the reaction. nih.govacs.org

Kinetic Investigations of Catalytic Cycles

Kinetic studies are essential for understanding the rates and mechanisms of catalytic reactions involving cerium(IV) trifluoromethanesulfonate (B1224126) hydrate (B1144303). These investigations help to identify the factors that control the reaction speed and to optimize reaction conditions for improved efficiency. The redox kinetics of cerium are known to be influenced by the electrode material and the composition of the electrolyte. soton.ac.uk

Based on the proposed CE mechanism for the Ce(III)/Ce(IV) redox reaction, a rate law can be derived that takes into account both the initial ligand exchange equilibrium and the subsequent electron transfer step. nih.gov This rate law provides a better fit to experimental kinetic data than the simpler Butler-Volmer equation, which assumes a single electron transfer step. nih.gov In this CE mechanism, the electron transfer step is identified as the rate-determining step. nih.gov

The general approach to determining the rate law involves systematically varying the concentration of each reactant while keeping the others constant and observing the effect on the initial reaction rate. uca.edu This allows for the determination of the reaction order with respect to each reactant.

Table 1: Factors Influencing Reaction Rates in Cerium Catalysis

| Factor | Description | Impact on Reaction Rate |

|---|---|---|

| Reactant Concentration | The amount of reacting species in a given volume. | Increasing reactant concentration generally increases the reaction rate, as described by the rate law. fiveable.me |

| Temperature | A measure of the average kinetic energy of the molecules. | Increasing the temperature typically leads to an exponential increase in the reaction rate constant, as described by the Arrhenius equation. fiveable.me |

| Catalyst | A substance that increases the rate of a chemical reaction without being consumed. | Catalysts provide an alternative reaction pathway with a lower activation energy. fiveable.me |

| Ligand Environment | The nature of the ligands coordinated to the cerium center. | The ligand environment significantly affects the redox potential and the kinetics of the Ce(III)/Ce(IV) charge transfer. soton.ac.uk |

Electrochemical techniques, such as cyclic voltammetry, are powerful tools for investigating the redox kinetics of the Ce(III)/Ce(IV) couple. soton.ac.ukrsc.org These studies provide valuable information about the reversibility of the redox process, the charge transfer rates, and the influence of the electrode material and electrolyte composition. soton.ac.uk

The electrochemical behavior of the cerium redox reaction is sensitive to the electrode surface. For instance, on platinum electrodes, the formation of an oxide layer can reduce the reaction rate. rsc.org Well-defined voltammograms have been obtained using glassy carbon and platinum electrodes in sulfuric acid. soton.ac.uk The kinetics of the Ce(III)/Ce(IV) redox reaction have been extensively studied in various acidic media, including sulfuric acid, nitric acid, and methanesulfonic acid. soton.ac.uklookchemmall.com

The data obtained from electrochemical measurements can be used to determine key kinetic parameters, such as the exchange current density and the charge transfer coefficient, which provide further insight into the mechanism of the redox reaction. nih.gov

Intermediate Species Identification and Characterization in Catalysis

The identification and characterization of reaction intermediates are crucial for elucidating the detailed mechanism of a catalytic cycle. fiveable.me In cerium-catalyzed reactions, various intermediate species have been proposed and, in some cases, spectroscopically observed.

In reactions involving hydrogen peroxide, the formation of stable cerium-peroxo (Ce-O₂²⁻) and/or cerium-hydroperoxo (Ce-OOH⁻) complexes as reaction intermediates has been identified using Raman and UV-Visible spectroscopy. nih.govresearchgate.net These intermediates play a key role in the catalytic disproportionation of hydrogen peroxide. chemrxiv.orgresearchgate.net

In the context of LMCT catalysis, the in-situ formation of Ce(IV)-alkoxide complexes is a critical step. nih.gov These complexes, formed by the coordination of an alcohol to the Ce(IV) center, are photoactive and can undergo homolytic cleavage upon irradiation to generate highly reactive alkoxy radicals. nih.govthieme-connect.de

In some catalytic cycles, short-lived Cu⁺/Ce³⁺ species have been identified as intermediates, highlighting the potential for synergistic effects in multi-component catalyst systems. acs.org The characterization of these transient species often requires advanced spectroscopic techniques capable of time-resolved measurements.

Table 2: Examples of Identified Intermediates in Cerium Catalysis

| Intermediate Species | Method of Identification | Catalytic Process |

|---|---|---|

| Cerium-peroxo (Ce-O₂²⁻) complexes | Raman and UV-Visible spectroscopy | Hydrogen peroxide disproportionation nih.govresearchgate.net |

| Cerium-hydroperoxo (Ce-OOH⁻) complexes | Raman and UV-Visible spectroscopy | Hydrogen peroxide disproportionation nih.govresearchgate.net |

| Ce(IV)-alkoxide complexes | UV-Visible spectroscopy, X-ray absorption spectroscopy, EPR | Ligand-to-Metal Charge Transfer (LMCT) reactions nih.govthieme-connect.de |

Probing Substrate-Catalyst Interactions and Active Site Characteristics

The catalytic efficacy of cerium(IV) trifluoromethanesulfonate hydrate, Ce(OTf)₄·xH₂O, in various redox and catalytic processes is intrinsically linked to the nature of its active sites and the dynamics of its interaction with substrate molecules. While direct spectroscopic observation of the active species during catalysis is complex, a combination of kinetic studies, spectroscopic analysis of the catalyst and related Ce(IV) systems, and computational modeling provides significant insights into the substrate-catalyst interactions and the characteristics of the catalytically active cerium center.

The coordination environment of the Ce(IV) ion is a critical determinant of its catalytic activity. In its hydrated triflate form, the cerium center is coordinated by trifluoromethanesulfonate (triflate) anions and water molecules. The triflate anion is a poor ligand, which contributes to the high Lewis acidity of the Ce(IV) center, a key feature for its catalytic function. The number of coordinated water molecules can vary, and their presence has been shown to have a marked influence on the oxidation ability of the catalyst. For instance, in the benzylic oxidation of aromatics, the percentage of water present in the cerium(IV) triflate sample significantly affects the reaction's progress. rsc.org This suggests that water molecules are directly involved in the active site, potentially by influencing the redox potential of the Ce(IV)/Ce(III) couple or by participating in the reaction mechanism, for example, through hydrolysis to form hydroxo or oxo-bridged species.